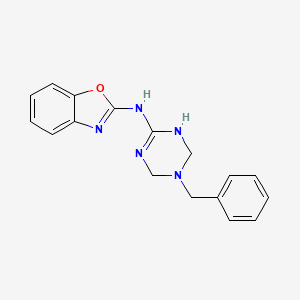![molecular formula C17H15BrN2O2 B11578756 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11578756.png)
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to obtain 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether.
Cyclization: The ether is then subjected to cyclization with phenyl hydrazine and a suitable oxidizing agent to form the oxadiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing groups.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
3-Phenyl-1,2,4-oxadiazole: A related oxadiazole compound with similar structural features.
4-Bromo-2,5-dimethoxyamphetamine: Another brominated compound with different applications.
Uniqueness
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-8-14(9-12(2)16(11)18)21-10-15-19-17(20-22-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
GKLBTJWKPSMHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-2-(methylsulfanyl)-5-(4-nitro-2H-1,3-benzodioxol-5-YL)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B11578675.png)
![9-Chloro-2-(2-furyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578688.png)
![(4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11578691.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578696.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578712.png)
![2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B11578717.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11578727.png)
![1-(3-Bromophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578742.png)
![10-Bromo-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11578748.png)
![N-(4-methylbenzyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578760.png)
![2-(4-fluorophenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578763.png)
![3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide](/img/structure/B11578765.png)
![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyridazine](/img/structure/B11578766.png)
